N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Overview
Description
N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is a chemical compound with the molecular formula C8H8ClF3N2. It is known for its unique structure, which includes a pyridine ring substituted with a trifluoromethyl group and an aminoethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine typically involves the reaction of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine with appropriate reagents under controlled conditions. One common method involves the use of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-acetonitrile as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential use in drug development due to its unique structure and biological activity.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as improved thermal stability and chemical resistance.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The aminoethyl side chain and trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their function and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride: This compound has a similar structure but with a thiophene ring instead of a pyridine ring.
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine: A closely related compound with a chloro substituent instead of an aminoethyl group.
Uniqueness
N1-[5-(Trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the aminoethyl side chain provides opportunities for further functionalization and derivatization.
Properties
IUPAC Name |
N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c9-8(10,11)6-1-2-7(14-5-6)13-4-3-12/h1-2,5H,3-4,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGNVKSFFSSFEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381435 | |
Record name | (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207557-34-4 | |
Record name | (2-aminoethyl)[5-(trifluoromethyl)(2-pyridyl)]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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